N-[4-(4-fluorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide
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Overview
Description
N-[4-(4-fluorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, an oxan ring, and a naphthalene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide typically involves multiple steps:
Formation of the Oxan Ring: The oxan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Coupling with Naphthalene Carboxamide: The final step involves coupling the oxan-fluorophenyl intermediate with a naphthalene carboxamide derivative, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely be optimized for scale, involving continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxan ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group in the naphthalene moiety, potentially converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-fluorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials. It can be incorporated into polymers to enhance their properties or used as a precursor for high-performance coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxan ring and naphthalene moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chlorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide
- N-[4-(4-bromophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide
Uniqueness
Compared to its analogs, N-[4-(4-fluorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, potentially enhancing the compound’s efficacy and selectivity.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO3/c23-16-7-5-15(6-8-16)22(11-13-27-14-12-22)24-21(26)19-9-10-20(25)18-4-2-1-3-17(18)19/h1-8,19H,9-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZVIAOFPHVHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C(=O)NC3(CCOCC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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